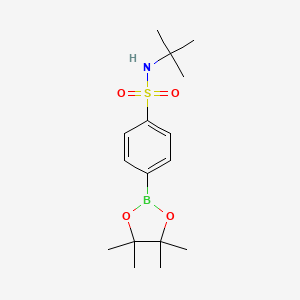

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-12(9-11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVAQUSOEGIPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585940 | |

| Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-63-9 | |

| Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(tert-butylamino)sulfonylphenylboronic acid pinacol ester

An In-depth Technical Guide to the Synthesis of 4-(tert-butylamino)sulfonylphenylboronic Acid Pinacol Ester

This guide provides a detailed exploration of the , a crucial building block for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a protocol that is both robust and reproducible. We will focus on the most prevalent and efficient synthetic strategy, grounding our discussion in established chemical principles and authoritative literature.

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. This compound has emerged as a highly valuable intermediate due to its bifunctional nature. The molecule incorporates:

-

A boronic acid pinacol ester : This group is a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling. It allows for the facile and predictable formation of carbon-carbon bonds with a wide range of aryl and vinyl halides or triflates.

-

A tert-butylsulfonamide moiety : This functional group can serve multiple roles. It can act as a bioisostere for other groups, modulate the physicochemical properties of a target molecule (e.g., solubility, lipophilicity), or provide a vector for further functionalization.

The combination of these two groups in a single, stable reagent provides a powerful tool for library synthesis and lead optimization in drug discovery programs.

Synthetic Blueprint: Palladium-Catalyzed Miyaura Borylation

The most reliable and widely adopted method for preparing this compound is the Miyaura borylation reaction.[1][2][3] This strategy involves the palladium-catalyzed cross-coupling of a pre-functionalized aryl halide, specifically 4-bromo-N-tert-butylbenzenesulfonamide, with a diboron reagent.[1]

This approach is favored over the alternative—sulfonylation of a pre-existing arylboronic ester—due to its high functional group tolerance, generally higher yields, and the commercial availability of the key starting materials.[4][5]

Caption: High-level overview of the synthetic strategy.

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology that has been validated for its robustness and scalability.

Reagents and Materials

Quantitative data and key properties are summarized for clarity.

| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Role |

| 4-Bromo-N-tert-butylbenzenesulfonamide | C₁₀H₁₄BrNO₂S | 292.19 | 93281-65-3 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 73183-34-3 | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 72287-26-4 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 127-08-2 | Base |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 | Solvent |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow from setup to analysis.

Step-by-Step Methodology

-

Vessel Preparation & Reagent Charging: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-N-tert-butylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and potassium acetate (3.0 eq).

-

Inerting the Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Causality Explained: The active catalytic species, Pd(0), is generated in situ and is sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure a high-yielding reaction.

-

-

Solvent Addition and Reaction: Add anhydrous 1,4-dioxane via syringe to the flask. Begin vigorous stirring and heat the mixture to 80-90 °C.

-

Causality Explained: Anhydrous solvent is crucial to prevent the hydrolysis of the bis(pinacolato)diboron reagent and the resulting boronic ester product. Potassium acetate serves as a mild base, which is essential for the transmetalation step of the catalytic cycle without promoting premature Suzuki coupling of the product.[2][8]

-

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is fully consumed.

-

Trustworthiness: This in-process control is a self-validating step. It confirms reaction completion, prevents unnecessary heating that could lead to byproduct formation, and provides the data needed to proceed confidently to the work-up.

-

-

Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a plug of Celite to remove the insoluble palladium catalyst and salts. Rinse the pad with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a white to off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Rationale

The success of this synthesis is rooted in the elegant catalytic cycle of the Miyaura borylation. Understanding this mechanism is key to troubleshooting and adapting the protocol.

Caption: The key steps of the palladium catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material to form a Pd(II) complex.[9]

-

Anion Exchange: The bromide on the palladium complex is exchanged with an acetate anion from the potassium acetate base. This step is crucial as the resulting palladium-acetate bond is more reactive in the subsequent step.[8]

-

Transmetalation: The boron moiety from bis(pinacolato)diboron is transferred to the palladium center, displacing the acetate group. This is the key bond-forming step for the boron installation.

-

Reductive Elimination: The newly formed aryl-boron bond causes the palladium center to reductively eliminate the final product, this compound, and regenerates the active Pd(0) catalyst to continue the cycle.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

RSC Publishing. (2015). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances. [Link]

-

PubChem - National Center for Biotechnology Information. N-t-Butyl 4-bromobenzenesulfonamide. [Link]

-

ResearchGate. (2015). How to prepare PdCl2(dppf).CH2Cl2 from PdCl2(dppf); which one is better for the Miyaura Borylation Reaction? [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

-

Wikipedia. Miyaura borylation. [Link]

-

ResearchGate. (2006). Miyaura borylation. [Link]

Sources

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-N-tert-butylbenzenesulfonamide | 93281-65-3 [sigmaaldrich.com]

- 5. N-t-Butyl 4-bromobenzenesulfonamide | C10H14BrNO2S | CID 796629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. thermofishersci.in [thermofishersci.in]

4-(tert-butylamino)sulfonylphenylboronic acid pinacol ester CAS number

An In-Depth Technical Guide to 4-(tert-butylamino)sulfonylphenylboronic acid pinacol ester

Executive Summary: This document provides a comprehensive technical overview of this compound, a key building block in modern synthetic and medicinal chemistry. Its unique structure, combining a versatile boronic acid pinacol ester with a sulfonamide moiety, makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. This guide details its physicochemical properties, provides a validated protocol for its synthesis, explores its primary applications, and outlines essential safety and handling procedures. The CAS Number for this compound is 648905-63-9.[1][2]

Introduction to a Versatile Synthetic Intermediate

Boronic acids and their derivatives, particularly pinacol esters, are foundational reagents in organic synthesis.[3] Their stability, low toxicity, and versatile reactivity have established them as indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[3] this compound belongs to this important class of compounds.

The molecule's structure is bifunctional. The boronic acid pinacol ester group serves as a stable, handleable precursor for Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for creating biaryl linkages.[3] The N-tert-butylsulfonamide group is a common pharmacophore found in numerous therapeutic agents, often contributing to target binding and improving pharmacokinetic properties. The strategic combination of these two functionalities in a single molecule provides researchers with an efficient building block for introducing a sulfonamide-functionalized phenyl ring into target structures, streamlining complex synthetic routes in drug development programs.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing reactions, determining appropriate solvents, and planning purification strategies.

| Property | Value | Source |

| CAS Number | 648905-63-9 | [1][2] |

| Molecular Formula | C16H26BNO4S | [1][4] |

| Molecular Weight | 339.26 g/mol | [4] |

| MDL Number | MFCD06657804 | [2] |

| Physical Form | Solid | N/A |

Synthesis and Purification Protocol

The synthesis of arylboronic acid pinacol esters is a well-established transformation in organic chemistry. While the specific proprietary synthesis of this exact compound may vary, a robust and commonly employed method involves the palladium-catalyzed borylation of a corresponding aryl halide. This section provides an exemplary, field-proven protocol.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an argon or nitrogen atmosphere is critical. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Furthermore, boronic esters can be susceptible to protodeboronation in the presence of moisture.

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)2) and a phosphine ligand is often used to generate the active catalytic species in situ. The ligand choice is crucial for reaction efficiency.

-

Base: A non-nucleophilic base like potassium acetate is used to facilitate the catalytic cycle without competing in side reactions.

-

Solvent: A high-boiling point, aprotic solvent like DMSO or dioxane is typically used to ensure all reagents remain in solution at the required reaction temperature.

Experimental Workflow: Palladium-Catalyzed Borylation

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried flask, add 4-bromo-N-(tert-butyl)benzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inerting: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.

-

Solvent Addition: Add anhydrous dioxane or DMSO via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq) to the flask under a positive pressure of argon.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure this compound.[5]

Key Applications in Drug Discovery and Development

The primary utility of this reagent is as a building block in the synthesis of more complex molecules destined for biological evaluation.

Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester's phenyl ring and an aryl or vinyl halide/triflate. This allows for the efficient synthesis of biaryl compounds, a scaffold prevalent in many approved drugs.

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Precursor to Bioactive Molecules

The sulfonamide moiety is a key feature in a wide range of pharmaceuticals, including diuretics, antibiotics, and protease inhibitors. By using this compound, medicinal chemists can rapidly generate libraries of novel compounds containing this important functional group for screening against various biological targets. The tert-butyl group provides steric bulk, which can influence binding affinity and metabolic stability.

Chan-Lam Coupling

In addition to C-C bond formation, boronic esters can participate in Chan-Lam coupling reactions to form carbon-heteroatom bonds, such as C-N or C-O bonds. This further expands the synthetic utility of the reagent for creating diverse molecular architectures.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient route to complex molecules bearing a sulfonamide-functionalized aromatic ring. Its stability, predictable reactivity in key transformations like the Suzuki-Miyaura coupling, and relevance to medicinal chemistry make it an essential tool for researchers in drug discovery and development. Proper understanding of its properties, synthesis, and handling ensures its safe and effective application in the laboratory.

References

-

Boron Molecular. 4-Methanesulfonylaminophenylboronic acid, pinacol ester. [Link]

-

Boron Molecular. 4-(tert-Butoxycarbonylamino)phenylboronic acid, pinacol ester. [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

PubChem. 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester. [Link]

-

PubChem. 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester. [Link]

-

Angene. This compound. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

- Google Patents. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

-

Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

-

PubMed. CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Angene - this compound | 648905-63-9 | MFCD06657804 | AG00ECWI [japan.angenechemical.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. rsc.org [rsc.org]

- 6. CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(N-Boc-amino)phenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester | C18H28BNO5 | CID 17750221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

properties of sulfonyl-containing boronic esters

An In-depth Technical Guide to the Properties and Applications of Sulfonyl-Containing Boronic Esters

Abstract

Sulfonyl-containing boronic esters are a class of organoboron compounds that have garnered significant attention in medicinal chemistry and materials science. The strategic incorporation of an electron-withdrawing sulfonyl group onto a phenylboronic acid scaffold profoundly modulates its electronic properties, most notably by lowering the pKa of the boronic acid. This enhances its ability to form stable tetrahedral boronate complexes with diols at physiological pH, a critical feature for biological applications. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of these compounds. It delves into their primary application as reversible covalent inhibitors of enzymes, particularly serine proteases, and explores their utility in advanced chromatographic techniques. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile class of molecules.

Introduction

The journey of boronic acids from niche chemical reagents to central players in pharmaceuticals has been remarkable. Their unique ability to interact with biological nucleophiles in a reversible covalent manner has opened new avenues for drug design.[1][2]

The Emergence of Boronic Acids in Drug Discovery

Boronic acids and their ester derivatives are prized for their ability to form stable, yet reversible, covalent bonds with nucleophilic residues like serine and threonine in enzyme active sites.[1][3] This mode of inhibition mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and selective enzyme inhibitors.[4] The clinical success of drugs like bortezomib, a proteasome inhibitor, underscored the therapeutic potential of the boronic acid pharmacophore and catalyzed further exploration into this compound class.[2][5]

Introducing the Sulfonyl Group: A Key Modulator of Properties

The sulfonyl group (-SO₂R) is a powerful electron-withdrawing moiety widely used in medicinal chemistry to alter the physicochemical properties of a molecule. When incorporated into a drug candidate, it can enhance solubility, modulate metabolic stability, and participate in hydrogen bonding interactions with biological targets. In the context of boronic acids, its primary role is electronic modulation.

Synergy: Why Combine Sulfonyl and Boronyl Moieties?

The combination of a sulfonyl group and a boronic acid or ester creates a synergistic effect. Boronic acids are Lewis acids with a pKa typically around 9.[6] At physiological pH (~7.4), they exist predominantly in their neutral, trigonal planar form, which is less reactive towards nucleophiles. The introduction of a potent electron-withdrawing group, such as a sulfonamide or sulfone, significantly lowers the boronic acid's pKa.[7] This shifts the equilibrium towards the more nucleophilic, tetrahedral boronate anion at physiological pH, enhancing its affinity for biological targets like the cis-diols found in sugars or the active site serine of proteases.[7][8][9] This pH-dependent binding is the cornerstone of their utility in both therapeutics and bioseparations.[8]

Physicochemical Properties

The defining characteristic of sulfonyl-containing boronic esters is the electronic influence of the sulfonyl group on the boron center.

Electronic Effects: pKa Modulation and Lewis Acidity

Standard arylboronic acids have a pKa around 9, meaning they are largely un-ionized at physiological pH. The introduction of an ortho- or para-sulfonyl or sulfonamide group can lower the pKa by 2-3 units.[7][10] This acidification makes the boron atom a stronger Lewis acid, facilitating the formation of a tetrahedral boronate complex with Lewis bases, such as the hydroxide ion or the hydroxyl group of a serine residue.[2][9] This enhanced acidity is critical for their function under physiological conditions.

Structural Characteristics

The boron atom in a boronic ester is sp² hybridized and adopts a trigonal planar geometry.[9] Upon binding to a diol or an enzyme's active site serine, it transitions to a more stable, sp³ hybridized tetrahedral state.[9] X-ray crystallography studies confirm the structure of these compounds, revealing C-B bond lengths in the range of 1.55–1.59 Å and B-O bond lengths around 1.35–1.38 Å for tricoordinate boronic acids.[11] The specific esterifying group (e.g., pinacol) influences the compound's stability, solubility, and ease of purification. Pinacol esters are commonly used due to their crystalline nature and relative stability to chromatography.[6]

Stability and Reactivity Profile

Boronic esters serve as protecting groups for the more reactive boronic acids, enhancing their stability for storage and handling.[6] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the boronic ester linkage follows a general trend, with esters derived from sterically hindered diols like pinanediol showing greater stability.[12] The sulfonyl group itself is generally stable, but the sulfonate ester linkage, if present, can be a reactive site, acting as a potent electrophile.[13][14]

Data Summary: Physicochemical Properties

| Property | Typical Value / Characteristic | Impact of Sulfonyl Group | Reference |

| Boronic Acid pKa | ~9 for unsubstituted phenylboronic acid | Lowered to ~6-7 | [7][10] |

| Boron Geometry | Trigonal planar (sp²) | Favors transition to tetrahedral (sp³) | [9] |

| C-B Bond Length | 1.55 - 1.59 Å | Minimal direct impact | [11] |

| B-O Bond Length | 1.35 - 1.38 Å | Minimal direct impact | [11] |

| Reactivity | Lewis acidic, forms reversible covalent bonds | Enhanced Lewis acidity and reactivity at physiological pH | [2][9] |

| Stability | Pinacol esters are relatively stable but can hydrolyze | Generally stable; sulfonate esters can be labile | [12][13] |

Synthetic Strategies

The synthesis of sulfonyl-containing boronic esters typically involves the formation of a carbon-sulfur bond on a boron-containing aromatic ring.

Overview of Synthetic Routes

Multiple synthetic routes exist, often leveraging transition metal-catalyzed cross-coupling reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern. Common precursors include aryl boronic acids, which can be sulfonylated, or sulfonyl chlorides, which can be coupled with a boron source.[15][16]

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed methods are prevalent for constructing the aryl-sulfonyl bond. A powerful approach is the Suzuki-type coupling of aryl boronic acids with sulfonylating agents like sulfonyl chlorides.[15] This method offers good functional group tolerance and proceeds under relatively mild conditions. For instance, a palladium-catalyzed process allows for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be converted to a wide range of sulfonamides or sulfonate esters.[16] Copper-catalyzed systems are also effective for coupling boronic acids with sulfonyl chlorides or other sulfur dioxide sources like DABSO.[17][18]

Diagram of a General Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis of an arylsulfonyl boronic ester, highlighting the key cross-coupling step.

Caption: Generalized workflow for the synthesis of sulfonyl-containing boronic esters.

Key Applications in Drug Discovery and Chemical Biology

The unique properties of these compounds make them highly valuable as molecular probes and therapeutic candidates.

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism of biological activity is the formation of a reversible covalent bond with a nucleophilic amino acid residue, typically serine or threonine, within an enzyme's active site.[3] The boronic acid acts as a transition-state analog. The sp² hybridized boron atom is attacked by the hydroxyl group of the active site serine, forming a tetrahedral, sp³ hybridized adduct that is stabilized by additional interactions within the active site, effectively inhibiting the enzyme.[4]

Case Study: Serine Protease Inhibition

Sulfonyl-containing boronic esters have been developed as potent inhibitors of serine proteases, a class of enzymes implicated in numerous diseases, including cancer and infectious diseases.[3][19] For example, peptidyl boronic acids have been designed to selectively inhibit prostate-specific antigen (PSA), a serine protease biomarker for prostate cancer.[4] The enhanced Lewis acidity of the sulfonyl-containing variants allows for potent inhibition at physiological pH, making them more effective than their non-sulfonylated counterparts.[4] Macrocyclic boronic esters have also been developed as inhibitors of bacterial serine proteases, showing promise as novel antibacterial agents.[20]

Diagram: Mechanism of Serine Protease Inhibition

Caption: Boronic ester inhibition of a serine protease via a tetrahedral intermediate.

Application in Boronate Affinity Chromatography

The pH-dependent ability to bind cis-diols forms the basis of boronate affinity chromatography. Silica phases modified with sulfonyl-phenylboronic acids show enhanced affinity for diol-containing molecules (e.g., catechols, glycoproteins, nucleotides) at neutral or even slightly acidic pH.[7][8] This is a significant advantage over traditional boronate affinity media, which require alkaline conditions that can degrade sensitive biomolecules.[8]

Experimental Protocols & Best Practices

Protocol: General Synthesis of an Arylsulfonyl Boronic Ester via Suzuki-type Coupling

This protocol describes a general method adapted from literature procedures for the palladium-catalyzed coupling of an arylboronic acid with an arylsulfonyl chloride.[15]

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the arylboronic acid (1.0 equiv), arylsulfonyl chloride (1.2 equiv), and a palladium catalyst such as PdCl₂ (2-5 mol%).

-

Solvent and Base Addition: Add a suitable solvent system, such as a 3:1 mixture of acetone/water.[15] Add a base, typically K₂CO₃ (2.0-3.0 equiv).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude diaryl sulfone product still containing the boronic acid.

-

Esterification: To the crude boronic acid, add a suitable solvent like toluene and the desired diol (e.g., pinacol, 1.1 equiv). Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion.

-

Purification: After removing the solvent, purify the final boronic ester product by column chromatography or recrystallization.

Protocol: Purification by Boric Acid-Treated Silica Gel Chromatography

Boronic esters can be prone to degradation or strong adsorption on standard silica gel due to the Lewis acidic nature of both the compound and the stationary phase. Treating the silica gel with boric acid can passivate the surface and improve recovery.[21][22]

-

Slurry Preparation: Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).

-

Boric Acid Addition: Add a 1% w/w solution of boric acid in the same solvent to the silica slurry. Stir for 10-15 minutes.

-

Column Packing: Pack the column with the treated silica slurry as you would for standard flash chromatography.

-

Elution: Equilibrate the column with the desired mobile phase (e.g., a hexane/ethyl acetate gradient). Load the crude product and elute, collecting fractions as normal. This method often prevents the characteristic "streaking" of boronic esters on TLC and improves column chromatography performance.[21]

Characterization

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for characterization. In ¹¹B NMR, tricoordinate boronic esters typically show a broad signal around +20 to +30 ppm, while tetracoordinate boronate complexes appear further upfield at +3 to +10 ppm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof, confirming bond lengths, angles, and stereochemistry.[23][24]

Conclusion and Future Outlook

Sulfonyl-containing boronic esters represent a sophisticated class of molecules whose properties are finely tuned by the interplay between the sulfonyl and boronyl functional groups. The ability to modulate the pKa of the boronic acid has been a pivotal advance, enabling potent biological activity at physiological pH and expanding their utility in bioseparations. Their success as serine protease inhibitors highlights a rational design strategy that can be applied to other enzyme classes. Future research will likely focus on developing novel synthetic methodologies with greater efficiency and sustainability, exploring new therapeutic targets, and designing advanced materials that leverage their unique pH-responsive binding capabilities. As our understanding of their structure-activity relationships deepens, sulfonyl-containing boronic esters are poised to remain at the forefront of innovation in drug discovery and chemical biology.

References

-

Vedovato, V., et al. (2016). Copper-Catalyzed Synthesis of Activated Sulfonate Esters from Boronic Acids, DABSO, and Pentafluorophenol. Organic Letters. Available at: [Link]

-

Li, Y., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. NIH Public Access. Available at: [Link]

-

Miao, R-G., et al. (2023). Nickel-catalyzed desulfonative cross-coupling of benzylsulfonyl chlorides with arylsulfonyl chlorides for synthesis of asymmetric thioethers. ResearchGate. Available at: [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. Available at: [Link]

-

Wang, C., et al. (2020). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers. Available at: [Link]

-

Boz, I., et al. (2024). A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors. PubMed. Available at: [Link]

- Plamondon, L., et al. (2005). Synthesis of boronic ester and acid compounds. Google Patents.

-

Szcześniak, M., et al. (2020). Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. Available at: [Link]

-

Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH Public Access. Available at: [Link]

-

Regis, C., & Sim, P. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. NIH Public Access. Available at: [Link]

- Vedejs, E., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

-

E-Flux, A., et al. (2018). Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase. PubMed. Available at: [Link]

-

Nuti, E., et al. (2024). Molecular targets of boronic acids. Serine Proteases include. ResearchGate. Available at: [Link]

-

Regis, C., & Sim, P. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Available at: [Link]

-

Ferguson, C. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Available at: [Link]

-

Chen, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. NIH Public Access. Available at: [Link]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

-

Williams, S., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. NIH Public Access. Available at: [Link]

-

Roy, C., & Brown, H. C. (2007). Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]

-

Dong, Y-Q., et al. (2024). Transition-Metal-Free C–O or C–N Bond Formation Reactions from α-Ketosulfonyl Hydrazones with Alkyl Halides or Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Soares, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. NIH Public Access. Available at: [Link]

-

Procter, T. J., et al. (2019). Single-crystal X-ray structures a, The activated pinacol boronic ester. ResearchGate. Available at: [Link]

-

Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Available at: [Link]

-

Soares, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Martínez, A., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

-

Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]

-

Totzauer, M., & Gschwind, R. M. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]

-

Sharma, A., & Budhadev, D. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Elsevier. Available at: [Link]

-

911Metallurgist. (2021). Boron Crystallography. 911Metallurgist. Available at: [Link]

-

McGarrigle, E. M., & O'Doherty, G. A. (2018). Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. ResearchGate. Available at: [Link]

-

Wang, F., et al. (2023). Photocatalytic and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Organic Letters. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aablocks.com [aablocks.com]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrevlett.com [chemrevlett.com]

- 16. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 20. Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. reddit.com [reddit.com]

- 23. researchgate.net [researchgate.net]

- 24. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

stability of 4-(tert-butylamino)sulfonylphenylboronic acid pinacol ester

An In-depth Technical Guide to the Stability of 4-(tert-butylamino)sulfonylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a vital building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical intermediates.[1][2] However, the inherent lability of the boronic acid pinacol ester moiety presents significant stability challenges that can impact reaction yields, analytical accuracy, and overall compound integrity. This guide provides a comprehensive analysis of the stability profile of this compound, focusing on the mechanistic underpinnings of its degradation pathways. We will explore its hydrolytic, thermal, photolytic, and oxidative vulnerabilities, offering field-proven analytical methodologies to accurately assess its purity and degradation. Furthermore, this document outlines validated protocols for forced degradation studies and provides authoritative recommendations for optimal handling and storage, ensuring its effective use in research and development.

Introduction: The Dichotomy of Reactivity and Instability

Boronic acids and their corresponding esters are foundational reagents in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[3] The pinacol ester, in particular, is often preferred over the free boronic acid due to its improved chemical stability, ease of purification, and compatibility with a wider range of reaction conditions.[2] this compound leverages this scaffold, incorporating a sulfonamide group that is a common pharmacophore in drug candidates.

Despite its advantages, the C-B bond and the boronic ester linkage are susceptible to specific degradation pathways. The primary challenge associated with pinacol boronate esters is their propensity for hydrolysis, which can occur during storage, sample preparation, and, most critically, during analytical characterization.[1][4] This facile degradation to the parent boronic acid can lead to inaccurate quantification of starting material, complicate reaction monitoring, and generate impurities that affect downstream processes.[5] Understanding and controlling these stability liabilities is paramount for any scientist working with this class of compounds.

Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential for its proper handling and use.

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 648905-63-9 | [6] |

| Molecular Formula | C₁₆H₂₆BNO₄S | [6] |

| Molecular Weight | 339.26 g/mol | [6] |

| Appearance | Solid (form may vary) | [7] |

| Boiling Point | 440.3 ± 47.0 °C (Predicted) | [6] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [6] |

| Storage Temp. | 2 - 8 °C Recommended | [8] |

Core Stability Profile: Degradation Pathways and Mechanisms

The is primarily dictated by four key factors: hydrolysis, thermal stress, photolytic exposure, and oxidation.

Hydrolytic Stability: The Primary Challenge

Hydrolysis is the most significant and frequently encountered degradation pathway for boronic acid pinacol esters.[9][10] The reaction involves the cleavage of the boronic ester bonds by water to yield the corresponding boronic acid and pinacol (1,1,2,2-tetramethylethane-1,2-diol).

Caption: Hydrolytic degradation of the pinacol ester.

Causality and Contributing Factors:

-

Presence of Water: The reaction is intrinsically reversible, but the equilibrium often favors the boronic acid in aqueous environments.[9][11] This is especially problematic during analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where aqueous mobile phases are common.[5]

-

pH and Catalysis: Hydrolysis can be catalyzed by both acid and base. Acidic conditions, such as the use of formic acid as a mobile phase modifier in HPLC, can significantly accelerate the rate of on-column degradation.[1][2] Furthermore, the stationary phase itself can play a catalytic role; silica columns with high residual silanol group activity are known to promote hydrolysis.[1][2][12]

-

Solvent Choice: The choice of diluent for sample preparation is critical. Protic solvents or aqueous/organic mixtures (e.g., 1:1 ACN:water) can cause significant degradation before the sample is even injected.[1][12]

Thermal Stability

While generally more stable than free boronic acids, the pinacol ester can undergo thermal degradation.

-

Sulfonamide Moiety: The sulfonamide group is relatively stable, but high temperatures can lead to desulfonation in some aromatic systems, particularly under harsh conditions like superheated steam.[13]

-

General Decomposition: As with most complex organic molecules, excessive heat will eventually lead to fragmentation of the polymer chain.[13] Forced degradation studies typically employ elevated temperatures (e.g., 70°C) to probe for thermolytic degradation products.[14] Standard practice and safety data sheets for related compounds recommend storage in cool conditions to ensure long-term stability.[8][15][16]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation.

-

Mechanism: The aromatic ring and other chromophores in the molecule can absorb photons, leading to excited states that may undergo rearrangement, fragmentation, or reaction with other molecules. While some boronic esters are intentionally designed to be photolabile[11][17], this is generally an undesirable property for a stable reagent.

-

ICH Guidelines: International Council for Harmonisation (ICH) guidelines for forced degradation mandate photostability testing, typically involving exposure to a combination of visible and UV light to identify potential photodegradants.[14]

Oxidative Stability

The boron center is susceptible to oxidation, which can be a significant liability in biological systems or in the presence of reactive oxygen species.[18]

-

Mechanism: Oxidation of boronic acids can proceed through various mechanisms, often involving cleavage of the carbon-boron bond.[19]

-

Forced Degradation: Hydrogen peroxide (H₂O₂) is the standard reagent used in forced degradation studies to assess oxidative stability.[14] This stress test reveals the compound's susceptibility to oxidative degradation and helps identify potential byproducts that could arise from exposure to air or other oxidants over time.

Analytical Methodologies for Stability Assessment

Accurate analysis of this compound is complicated by its lability, where the act of measurement can induce degradation.[4][10] Therefore, a carefully designed analytical strategy is essential.

Chromatographic Techniques: Mitigating On-Column Degradation

RP-HPLC is the workhorse of purity analysis, but standard methods are often unsuitable for this compound. The key is to minimize contact with water and acidic catalysts.

Caption: Analytical troubleshooting for pinacol ester analysis.

Field-Proven HPLC Recommendations:

| Parameter | Problematic Condition | Optimized Condition | Rationale |

| Sample Diluent | 1:1 Acetonitrile:Water[1][12] | 100% Acetonitrile or THF[1][2] | Prevents hydrolysis of the ester prior to injection. |

| Stationary Phase | High-activity silica columns[1][12] | Low residual silanol columns (e.g., Waters XTerra MS C18)[1][2][12] | Minimizes catalytic on-column hydrolysis. |

| Mobile Phase | Acidic modifier (e.g., 0.1% Formic Acid)[1][2] | No pH modifier or basic pH[1][10] | Avoids acid-catalyzed degradation on the column. |

Alternative Analytical Techniques:

-

Non-Aqueous Capillary Electrophoresis (NACE): This technique avoids water entirely, providing accurate quantitation of both the ester and its corresponding acid without inducing hydrolysis during analysis.[4]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent solubility for the ester.[9]

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding degradation pathways.[14] This protocol is based on ICH Q1A guidelines.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., acetonitrile). An unstressed control sample should be stored at -20°C.

-

Acidic/Basic Hydrolysis:

-

Treat the sample with 0.1 M HCl and 0.1 M NaOH.

-

Maintain at an elevated temperature (e.g., 70°C) and collect time points (e.g., 2, 6, 24 hours) until 5-20% degradation is observed.[14]

-

Neutralize samples before analysis.

-

-

Oxidative Degradation:

-

Treat the sample with 3% hydrogen peroxide (H₂O₂).

-

Conduct the study at room temperature, protected from light, collecting time points until 5-20% degradation is achieved.[14]

-

-

Thermal Degradation (Thermolysis):

-

Expose the solid compound and a solution to dry heat (e.g., 70°C or higher if no degradation is seen).

-

Analyze at set time intervals.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

-

A parallel sample protected from light serves as a control.

-

-

Analysis: Analyze all stressed samples, along with the control, using a validated, stability-indicating HPLC method (as described in section 4.1). Use LC-MS to obtain mass information on any new peaks to aid in structural elucidation.

Recommended Handling and Storage

Adherence to proper handling and storage protocols is crucial for preserving the integrity of the compound.

Storage:

-

Temperature: Store in a cool, well-ventilated place, ideally refrigerated at 2-8°C.[8][15]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Keep the container tightly closed and dry.[16][20]

Handling:

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

-

Moisture Avoidance: Use dry solvents and glassware. Avoid exposure to humid air.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[21]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[15][20]

Conclusion

This compound is a powerful synthetic intermediate whose utility is moderated by its inherent instability, particularly its susceptibility to hydrolysis. A comprehensive understanding of its degradation profile is not merely academic but a practical necessity for achieving reproducible synthetic results and accurate analytical characterization. The primary takeaway for researchers is the critical need to control exposure to water, not only during reactions and storage but most importantly during sample preparation and analysis. By employing the optimized analytical techniques and rigorous handling protocols detailed in this guide, scientists can effectively mitigate the risks associated with its instability, thereby ensuring the reliability and success of their research and development endeavors.

References

-

ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

ResearchGate. (2012). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

-

PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]

-

Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

-

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

ACS Publications. (2023). Photopolymers Based on Boronic Esters for the Enhanced Degradation of 3D-Printed Scaffolds. [Link]

-

Semantic Scholar. (2019). Using visible light to tune boronic acid–ester equilibria. [Link]

-

ChemRxiv. (2023). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. [Link]

-

Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

-

STEMart. (n.d.). Forced Degradation Studies. [Link]

-

NIH National Center for Biotechnology Information. (2010). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

ResearchGate. (2004). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. [Link]

-

Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Semantic Scholar. (2010). A method for the deprotection of alkylpinacolyl boronate esters. [Link]

-

ResearchGate. (2009). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. [Link]

-

NIH National Center for Biotechnology Information. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 648905-63-9 [chemicalbook.com]

- 7. 4-(N-Boc-アミノ)フェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Studies - STEMart [ste-mart.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(tert-butylamino)sulfonylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-butylamino)sulfonylphenylboronic acid pinacol ester, also known by its systematic name N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, is a versatile bifunctional molecule increasingly recognized for its utility in modern organic synthesis and medicinal chemistry. As a stable, crystalline solid, it serves as a crucial building block, primarily in palladium-catalyzed cross-coupling reactions. Its structure uniquely combines a readily functionalizable boronic ester with a sulfonamide moiety, a common pharmacophore in drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for its effective use in research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is critical for its successful application in synthesis and drug design. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆BNO₄S | [1][2] |

| Molecular Weight | 339.26 g/mol | [1] |

| CAS Number | 648905-63-9 | [1][2][3][4][5] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis and Mechanism

The primary and most efficient route for the synthesis of this compound is the Miyaura borylation reaction.[6][7] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-boron bonds.

Causality Behind Experimental Choices

The Miyaura borylation is favored for its high functional group tolerance, relatively mild reaction conditions, and the stability of the resulting pinacol boronate esters.[6] The choice of a pinacol ester, specifically, is strategic. Pinacol boronates are generally crystalline, stable to air and moisture, and can be purified by chromatography, which is a significant advantage over the more labile boronic acids.[6]

The synthesis typically starts from an aryl halide, in this case, 4-bromo-N-(tert-butyl)benzenesulfonamide. The key components of the reaction are:

-

Aryl Halide: The bromine atom on the precursor serves as the leaving group for the palladium catalyst to oxidatively add into the carbon-bromine bond.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common and effective reagent for introducing the pinacol boronate moiety.[6]

-

Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf), is essential for the catalytic cycle.

-

Ligand: A phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Base: A weak base, typically potassium acetate (KOAc), is crucial. It is believed to activate the diboron reagent and facilitate the transmetalation step without promoting premature hydrolysis of the boronic ester product.[6]

Experimental Workflow: Miyaura Borylation

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Workflow for the Miyaura Borylation Synthesis.

Detailed Protocol

The following is a representative, self-validating protocol for the synthesis, based on established Miyaura borylation procedures.[8]

-

Preparation: In a flame-dried Schlenk flask, combine 4-bromo-N-(tert-butyl)benzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO) via syringe.

-

Reaction: Heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: The structure and purity of the final product should be confirmed by NMR (¹H, ¹³C) and mass spectrometry.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile intermediate. Boronic esters are pivotal partners in Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl structures.[9]

Role in Suzuki-Miyaura Cross-Coupling

The boronic ester functionality allows for the coupling of the N-(tert-butyl)sulfonylphenyl group to a variety of substrates, including aryl, heteroaryl, or vinyl halides and triflates. The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Therefore, this reagent is particularly useful for introducing this key structural motif into potential drug candidates.

The general workflow for a Suzuki-Miyaura coupling utilizing this reagent is depicted below.

Caption: Suzuki-Miyaura Coupling Workflow.

This strategic coupling enables the rapid diversification of molecular scaffolds, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butyl group on the sulfonamide provides steric bulk, which can influence the compound's binding to biological targets and its metabolic stability.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. While specific toxicity data for this compound is not extensively published, general guidelines for handling boronic acid derivatives and sulfonamides should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient means of incorporating a key sulfonamide pharmacophore into complex molecules. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and organic synthesis professionals. A thorough understanding of its synthesis via the Miyaura borylation and its application in Suzuki-Miyaura coupling allows researchers to leverage its full potential in the development of novel therapeutics and functional materials.

References

-

Molbase. N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Available at: [Link]

-

Lead Sciences. N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Available at: [Link]

-

Chem-Impex International. N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide. Available at: [Link]

-

Lipshutz, B. H., & Ghorai, S. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 14(16), 4222–4225. Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

-

ResearchGate. Miyaura borylation. Available at: [Link]

-

Lassalas, P., Berini, C., Rouchet, J. B., & Hoarau, C. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides. Organic & Biomolecular Chemistry, 16(1), 74-81. Available at: [Link]

Sources

- 1. N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2… [cymitquimica.com]

- 2. N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide - Lead Sciences [lead-sciences.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. m.molbase.com [m.molbase.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to Safety Data Sheets for Boronic Acid Pinacol Esters

Authored for Researchers, Scientists, and Drug Development Professionals

In modern synthetic and medicinal chemistry, boronic acid pinacol esters have emerged as indispensable building blocks. Their versatility in Suzuki-Miyaura cross-coupling reactions, among other transformations, has accelerated the discovery and development of countless novel therapeutics and functional materials. However, with great utility comes the critical responsibility of safe handling. The primary tool for communicating the hazards and safe use of these reagents is the Safety Data Sheet (SDS).

This guide moves beyond a simple recitation of the 16 standard SDS sections.[1][2][3] As scientists, our goal is not just to comply, but to comprehend. We will dissect the SDS for this specific class of compounds, focusing on the causality behind the protocols and building a framework of self-validating safety practices.

Section 1: The Hazard Profile - Understanding the Intrinsic Risks

This section synthesizes the most critical, immediate information found in Sections 2 (Hazards Identification) and 11 (Toxicological Information) of a typical SDS.

While many boronic acid pinacol esters are stable, crystalline solids, it is a common misconception to view them as uniformly benign. The hazard profile can vary significantly based on the substituents attached to the boronic acid moiety.

Common Hazard Classifications:

-

Skin Irritation (Category 2): Many pinacol esters can cause skin irritation upon contact.[4][5][6][7]

-

Serious Eye Irritation (Category 2/2A): The eyes are particularly vulnerable, with many compounds in this class capable of causing serious irritation.[4][5][6][7]

-

Specific Target Organ Toxicity - Single Exposure (STOT SE 3): A frequent classification for these compounds is respiratory tract irritation.[4][6][8] This is particularly relevant for powdered solids that can be easily inhaled.

It is crucial to note that for many novel or research-specific esters, comprehensive toxicological data may not be available.[4] In such cases, the SDS will state "No toxicological data available" or similar. This statement should not be interpreted as "safe"; rather, it signifies an unknown hazard. The prudent course of action is to treat the compound as potentially hazardous until proven otherwise.

Causality in Action: The respiratory irritation (H335) warning is not just about discomfort. Fine particulates can damage the sensitive tissues of the mucous membranes and upper respiratory tract.[9] This is why engineering controls, which we will discuss, are paramount.

Section 2: Proactive Safety & Exposure Control

Here, we integrate the practical advice from Section 7 (Handling and Storage) and Section 8 (Exposure Controls/Personal Protection) of the SDS. This is where we, as bench scientists, build our primary defense against potential hazards.

The Hierarchy of Controls: A Self-Validating System

The most effective safety protocols prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).[10]

Caption: Hierarchy of Controls for Boronic Acid Pinacol Esters.

-

Engineering Controls: The single most critical engineering control is the use of a certified chemical fume hood.[4] This is non-negotiable. It addresses the primary inhalation hazard by containing dusts and vapors at the source. Ensure adequate ventilation and verify the fume hood's proper function before starting any work.[11]

-

Administrative Controls: These are the protocols and behaviors that reduce risk. This includes having well-defined Standard Operating Procedures (SOPs) for weighing and transferring boronic esters, restricting access to designated areas, and prohibiting eating, drinking, or smoking in the lab.[4]

-

Personal Protective Equipment (PPE): PPE is essential but should never be the only line of defense.[12][13]

-

Eye/Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[5][14][15] A face shield should be worn over goggles during procedures with a high splash risk.[15]

-

Skin Protection: Wear a flame-resistant lab coat and compatible chemical-resistant gloves.[11] Nitrile or neoprene gloves are generally suitable, but it is critical to check the glove manufacturer’s compatibility chart, especially concerning the solvents used.[15] Always inspect gloves before use and remove them properly to avoid contaminating your skin.[16]

-

Respiratory Protection: For most lab-scale operations in a fume hood, additional respiratory protection is not required. However, in situations where engineering controls are insufficient or during large-scale spill clean-up, a NIOSH-approved respirator may be necessary.[14][15]

-

Storage and Handling

-

Storage: Store containers in a dry, cool, and well-ventilated place, tightly closed to prevent moisture ingress.[5][8][14] Many boronic esters are sensitive to air and moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is often recommended.[5][8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][8][17] These can cause decomposition or vigorous reactions.

-

Electrostatic Charge: For powdered materials, take measures to prevent the build-up of electrostatic charge, which can be an ignition source for flammable solvents used in conjunction with the ester.[4][18]

Section 3: Emergency & Reactive Procedures

This section combines the critical response actions from Section 4 (First-Aid Measures), Section 5 (Fire-Fighting Measures), and Section 6 (Accidental Release Measures). When a situation deviates from the plan, a rapid and correct response is vital.

Personnel Exposure

The immediate actions following an exposure are critical. Always have the SDS readily available for emergency responders.[19][20]

Caption: Emergency Response Flowchart for Personnel Exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][19]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove all contaminated clothing.[4]

-

Eye Contact: Flush the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[4] Immediate medical attention is required.[17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][16]

Fire-Fighting and Accidental Release

-

Extinguishing Media: For small fires, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4][5][19]

-

Special Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and oxides of boron.[5][8][14] Firefighters should wear self-contained breathing apparatus (SCBA).[9][19]

-

Accidental Release: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Ensure the area is well-ventilated and eliminate all ignition sources.[4][11] Personal protective equipment as described in Section 2 is essential during cleanup.

Section 4: Physicochemical & Reactivity Data

This final section delves into the inherent properties of the compounds, drawing from Section 9 (Physical and Chemical Properties) and Section 10 (Stability and Reactivity). Understanding these properties is key to predicting behavior and ensuring long-term stability.

Data for Representative Boronic Acid Pinacol Esters:

| Property | [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester[4] | 2-Aminopyridine-4-boronic acid pinacol ester[5] | Isopropylboronic acid pinacol ester[14] |

| GHS Pictogram | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) |

| Hazard Statements | H302, H315, H319, H335 | H315, H319 | H315, H319, H335 |

| Physical State | Solid | Solid | Liquid |

| Stability | Stable under recommended storage conditions. | Stable, but noted as air sensitive.[5] | Stable under normal conditions. |

| Conditions to Avoid | Heat, sparks, open flames.[4] | Incompatible products, excess heat, exposure to air.[5] | Incompatible products.[14] |

| Incompatible Materials | Strong oxidizing agents. | Strong oxidizing agents, strong acids, strong bases.[5] | Strong oxidizing agents. |

Key Takeaways:

-

Stability: While generally stable, some esters have specific sensitivities like air or moisture that must be respected during storage.[5]

-

Reactivity: Hazardous polymerization is not expected to occur.[17][21] The primary reactivity concern is with incompatible materials, which can lead to decomposition.

-

Hazardous Decomposition: Under fire conditions, the decomposition products are a significant hazard. The formation of boron oxides is a characteristic feature of this chemical class.[5][8][14]

Conclusion

The Safety Data Sheet is more than a regulatory document; it is a foundational text for safe science. For boronic acid pinacol esters, the SDS guides us to recognize the variability in hazards, from skin and eye irritation to potential respiratory effects. By adopting a "Hierarchy of Controls" mindset, prioritizing engineering solutions like fume hoods, and using appropriate PPE as a final, essential barrier, we create a self-validating system of safety. Understanding the "why" behind each precaution—from proper storage to emergency response—empowers us, the researchers and developers, to harness the full synthetic potential of these valuable compounds while ensuring the safety of ourselves and our colleagues.

References

-

Hazard Communication Standard: Safety Data Sheets - OSHA . Occupational Safety and Health Administration. [Link]

-

Guidance on the compilation of safety data sheets . REACH-CLP-Biozid Helpdesk. [Link]

-

How does the OSHA Hazard Communication Standard relate to SDS? . Simple But Needed. [Link]

-

MATERIAL SAFETY DATA SHEET - 2-Methoxy-3-nitro-phenylboronic acid pinacol ester . J & W PharmLab, LLC. [Link]

-